molecular formula C14H13ClO5S B1682642 Sulcotrione CAS No. 99105-77-8

Sulcotrione

Cat. No. B1682642
CAS RN: 99105-77-8
M. Wt: 328.8 g/mol
InChI Key: PQTBTIFWAXVEPB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Sulcotrione has a molecular weight of 328.77 . It is a sulfone, a beta-triketone, and a member of cyclohexanones . The molecular structure of Sulcotrione includes the arrangement of atoms and the chemical bonds that hold the atoms together .


Physical And Chemical Properties Analysis

Sulcotrione has a density of 1.4±0.1 g/cm³ . Its boiling point is 574.5±50.0 °C at 760 mmHg . The vapour pressure of Sulcotrione is 0.0±1.6 mmHg at 25°C . The surface tension of liquid spray droplets of Sulcotrione is reduced by the use of adjuvants .

Scientific Research Applications

Genotoxicity and Cytotoxicity of Sulcotrione

Research has shown that sulcotrione and its photoproducts can have significant genotoxic and cytotoxic effects on non-target organisms. One study on Allium cepa root meristem revealed that both non-irradiated and irradiated sulcotrione caused a dose-dependent decrease in the mitotic index and induced a significant increase in chromosomal abnormalities, suggesting greater cytotoxicity and genotoxicity of photolyzed sulcotrione (Goujon et al., 2014). Another investigation into the photolysis of sulcotrione highlighted the formation of a major photoproduct, demonstrating its higher toxicity than sulcotrione itself towards aquatic organisms, emphasizing the importance of considering photoproducts in environmental risk assessments (ter Halle et al., 2009).

Environmental Fate and Behavior

The environmental behavior of sulcotrione, including its degradation and sorption in soils, has been extensively studied. One research found that sulcotrione's degradation kinetics were influenced by biotic and/or abiotic factors with half-lives ranging between 45 and 65 days in different soil types, indicating a relatively moderate persistence in the environment (Chaabane et al., 2008). Another study evaluated sulcotrione's photodegradation in various aquatic environments and found that its degradation kinetics were more rapid under UV-B radiation than under simulated solar radiation, suggesting significant photolytic degradation potential in natural waters (Chaabane et al., 2007).

Bacterial Degradation and Bioremediation Potential

Research has also focused on the biodegradation of sulcotrione by soil bacteria, highlighting the potential for bioremediation. A study isolated a bacterial strain, Bradyrhizobium sp. SR1, capable of using sulcotrione as a sole carbon and energy source. This strain also showed the ability to degrade mesotrione, another β-triketone herbicide, indicating a broad substrate range and potential usefulness in bioremediation strategies (Romdhane et al., 2016).

Safety And Hazards

Sulcotrione may cause an allergic skin reaction, damage fertility or the unborn child, and cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects . Therefore, it’s important to avoid release to the environment, use personal protective equipment, and ensure adequate ventilation when handling Sulcotrione .

properties

IUPAC Name

2-(2-chloro-4-methylsulfonylbenzoyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO5S/c1-21(19,20)8-5-6-9(10(15)7-8)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTBTIFWAXVEPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058230
Record name Sulcotrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulcotrione

CAS RN

99105-77-8, 114680-61-4
Record name Sulcotrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99105-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulcotrione [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099105778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Cyclohexanedione, 2-(2-chloro-4-(methylsulfonyl)benzoyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114680614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulcotrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Cyclohexanedione, 2-[2-chloro-4-(methylsulfonyl)benzoyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.657
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(2-chloro-4-mesylbenzoyl)cyclohexane-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULCOTRIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UEH9SXW7V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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